molecular formula C20H19N3O2S B2780196 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 942034-34-6

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2780196
CAS No.: 942034-34-6
M. Wt: 365.45
InChI Key: YFGXBBCUGDDCCL-UHFFFAOYSA-N
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Description

2-{[4-(3,4-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 3,4-dimethylphenyl group and a sulfanyl-linked N-phenylacetamide moiety.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-8-9-17(12-15(14)2)23-11-10-21-19(20(23)25)26-13-18(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGXBBCUGDDCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazine ring. This intermediate is then reacted with a thiol compound to introduce the thioether linkage. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives ()

Three pyrazoline analogs synthesized from (3,4-dimethylphenyl) hydrazine and alkoxy-substituted chalcones share structural motifs with the target compound but differ in core heterocycles and substituents:

Property Target Compound (Dihydropyrazine) Pyrazoline Derivatives ()
Core Structure 3-Oxo-3,4-dihydropyrazine 2-Pyrazoline
Key Substituents Sulfanyl, N-phenylacetamide 4-Alkoxyphenyl (butyloxy, pentyloxy, heptanoyloxy)
Melting Point Not reported 121–130°C
Rf Value Not reported 0.87–0.89 (petroleum ether:EtOAc)
Yield Not reported 84–86%

The pyrazoline derivatives exhibit moderate melting points and high yields, attributed to their alkoxy side chains, which may enhance crystallinity.

Sulfamoylphenyl Acetamide Derivatives ()

Compounds 13a–e in feature a sulfamoylphenyl group and cyanoacetamide structure. Key comparisons:

Property Target Compound Compound 13a ()
Core Structure Dihydropyrazine Cyanoacetamide-hydrazinylidene
Functional Groups Sulfanyl, acetamide Sulfamoyl, cyano, hydrazinylidene
Melting Point Not reported 288°C
IR C=O Stretch ~1660–1675 cm⁻¹ (expected) 1664 cm⁻¹
Yield Not reported 94–95%

The sulfamoyl group in 13a contributes to higher melting points (288°C vs. ~130°C in pyrazolines) due to hydrogen-bonding capacity.

Phthalazine Derivatives ()

A phthalazine analog (VII) with a 3,4-dimethylphenyl group and acetoxy/acetyl substituents highlights substituent effects:

Property Target Compound Phthalazine VII ()
Core Structure Dihydropyrazine Tetrabromophthalazine
Substituents Methyl, sulfanyl, acetamide Bromine, acetoxy, acetyl
IR C=O Stretch ~1660–1675 cm⁻¹ (expected) 1675, 1741 cm⁻¹ (amide/acetoxy)
Yield Not reported 60%

The bromine atoms in VII are electron-withdrawing, contrasting with the electron-donating methyl groups in the target compound. This difference could influence electronic distribution and reactivity in substitution reactions .

Pyrido-Pyrimidinones ()

Pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or methylpiperazine substituents demonstrate structural diversity:

Property Target Compound Example 45 ()
Core Structure Dihydropyrazine Pyrido-pyrimidinone
Substituents 3,4-Dimethylphenyl, sulfanyl 3,4-Dimethylphenyl, piperazine
Potential Bioactivity Not reported Kinase inhibition (inferred)

The fused pyrido-pyrimidinone core in Example 45 likely enhances rigidity compared to the partially saturated dihydropyrazine in the target compound, which may confer greater conformational flexibility for target binding .

Biological Activity

The compound 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a member of the pyrazine derivative family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S. The structure includes a pyrazine ring with a phenyl group and a sulfanyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazines exhibit significant antimicrobial properties. In particular, compounds with similar structures have been tested against various bacteria and fungi. For instance:

  • Staphylococcus aureus and Escherichia coli are common targets in antimicrobial studies.
  • Compounds structurally related to 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide have shown comparable or enhanced activity against these strains compared to standard antibiotics such as norfloxacin and chloramphenicol .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazine derivatives. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cellular signaling pathways.

For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, leading researchers to explore the underlying mechanisms further .

The biological activity of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Production : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrazine derivatives, 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide was tested against multiple strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard treatments for certain bacterial strains .

Study 2: Cytotoxic Effects on Cancer Cells

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
CytotoxicityHeLa Cells8.0
CytotoxicityMCF7 Cells10.5

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